molecular formula C20H36O4Si B596380 (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one CAS No. 112168-22-6

(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one

Katalognummer B596380
CAS-Nummer: 112168-22-6
Molekulargewicht: 368.589
InChI-Schlüssel: XAZDKAKHGDRBAD-WMOVPWTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is also known by its CAS number, 112168-22-6 . It is a complex organic molecule with a molecular formula of C20H36O4Si .

Physical and Chemical Properties The molecular weight of the compound is 368.58 . The boiling point is predicted to be 429.5±45.0 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Statins and Polyketide Spiroketals

The compound has been utilized as a precursor in the synthesis of statins, a class of drugs widely used to lower cholesterol levels in the blood. Časar & Košmrlj (2009) describe a method for preparing (4R,6S)-4-(tert-Butyldimethylsilyloxy)-6-formyltetra-hydro-2H-pyran-2-one, which is a key platform for statin synthesis via lactonized side chain. This synthesis involves the oxidation of alcohol and demonstrates high yield and stability, crucial for statin production. Additionally, Meilert, Pettit, & Vogel (2004) discuss the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting the compound's role in the formation of complex molecular structures used in various applications, including the assessment of cytotoxicity toward different cancer cell lines.

Synthesis of Heterocyclic Compounds

The compound is also instrumental in the synthesis of heterocyclic compounds, which are crucial in drug discovery and development. Soengas, Valencia, Estévez, & Estévez (2008) elaborate on the synthesis of a complex heterocyclic compound involving multiple protection and reaction steps, underscoring the compound's versatility in forming intricate molecular architectures. Similarly, Sarvaiya, Gulati, & Patel (2019) illustrate the compound's utility in synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds, showcasing its potential in developing antimicrobial agents.

Chemoselective Biocatalysis

Troiani, Cluzeau, & Časar (2011) present a chemoselective biocatalytic procedure using the compound for synthesizing a key lactonized statin side chain intermediate. This method emphasizes the compound's importance in facilitating selective reactions, crucial for producing high-purity pharmaceutical ingredients.

Conclusions

The compound (3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one serves as a versatile intermediary in synthesizing statins, polyketide spiroketals, and various heterocyclic compounds. Its role in facilitating complex synthesis routes and biocatalytic processes underscores its significance in the field of organic chemistry and pharmaceutical development.

Safety And Hazards

The safety data sheet for this compound suggests several precautionary measures. It advises to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name

(3aS,4S,5R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3/t14-,16-,17+,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZDKAKHGDRBAD-WMOVPWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)C2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677254
Record name (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4S,5R,6aR)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydropentalen-2(1H)-one

CAS RN

112168-22-6
Record name (3aS,4S,5R,6aR)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydropentalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.